Cas no 74841-69-3 (11-trans Leukotriene C4)

11-trans Leukotriene C4 structure
11-trans Leukotriene C4 structure
Product Name:11-trans Leukotriene C4
CAS No:74841-69-3
MF:C30H47N3O9S
MW:625.773887872696
CID:576176
PubChem ID:3907
Update Time:2025-04-19

11-trans Leukotriene C4 Chemical and Physical Properties

Names and Identifiers

    • Glycine, L-g-glutamyl-S-[(1R,2E,4E,6E,9Z)-1-[(1S)-4-carboxy-1-hydroxybutyl]-2,4,6,9-pentadecatetraenyl]-L-cysteinyl-(9CI)
    • 11-trans Leukotriene C4
    • Glycine, L-g-glutamyl-S-[(1R,2E,4E,6E,9Z)-1-[(1S)-4-carboxy-1-hydroxybutyl]-2,4,6,9-pentadecat...
    • (r-(r*,s*-(e,e,z,z)))-ma-glutamyl-l-cysteinyl)
    • [3H]-Leukotriene C4
    • 5s,6r-ltc(sub4)
    • 5S-HYDROXY-6R-(S-GLUTATHIONYL)-7E,9E,11Z,14Z-EICOSATETRAENOIC ACID
    • leucotriene C-1
    • leukotriene C1
    • LEUKOTRIENE C4 ( ETHANOL SOLUTION)
    • Leukotriene C4 Lipid Maps MS Standard
    • leukotrienec
    • leukotrienec(sub1)
    • leukotrienec(sub4)
    • LTC4
    • LMFA03020020
    • 5S-hydroxy-6R-(S-glutathionyl)-7E,9E,11E14Z-eicosatetraenoate
    • [R-[R*,S*-(E,E,E,Z)]]-N-[S-[1-(4-carboxy-1-hydroxybutyl)-2,4,6,9-pentadecatetraenyl]-N-L-g-glutamyl-L-cysteinyl]-Glycine
    • cysteinyl leukotriene
    • DTXSID001313816
    • CHEMBL445208
    • 74841-69-3
    • AKOS040755862
    • [R-[R*,S*-(E,E,E,Z)]]-N-[S-[1-(4-carboxy-1-hydroxybutyl)-2,4,6,9-pentadecatetraenyl]-N-L-gamma-glutamyl-L-cysteinyl]-Glycine
    • 5S-hydroxy-6R-(S-glutathionyl)-7E,9E,11E14Z-eicosatetraenoic acid
    • Q27160404
    • Leukotriene C2
    • (5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
    • 11-trans-Leukotriene C4
    • 11-trans-LTC4
    • CHEBI:88515
    • CS-0059627
    • HY-113460
    • 11-TRANSLEUKOTRIENEC4
    • Inchi: 1S/C30H47N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b7-6-,10-9+,12-11+,16-13+/t22-,23-,24-,25+/m0/s1
    • InChI Key: GWNVDXQDILPJIG-CCHJCNDSSA-N
    • SMILES: S(C[C@@H](C(NCC(=O)O)=O)NC(CC[C@@H](C(=O)O)N)=O)[C@H](/C=C/C=C/C=C/C/C=C\CCCCC)[C@H](CCCC(=O)O)O

Computed Properties

  • Exact Mass: 625.303301
  • Monoisotopic Mass: 625.303301
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 43
  • Rotatable Bond Count: 27
  • Complexity: 997
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: -1.9
  • Topological Polar Surface Area: 222

Experimental Properties

  • Color/Form:
  • Density: 1.225
  • Boiling Point: 974.3°C at 760 mmHg
  • Flash Point: 543.1°C
  • Refractive Index: 1.564
  • PSA: 241.65000
  • LogP: 4.25900
  • Solubility:

11-trans Leukotriene C4 Pricemore >>

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